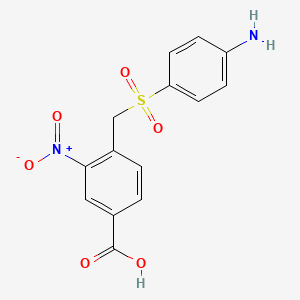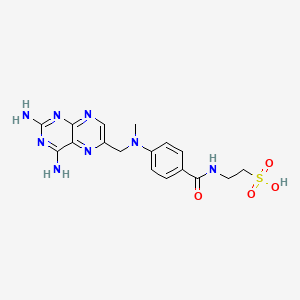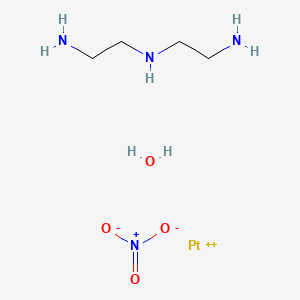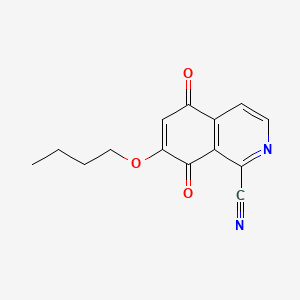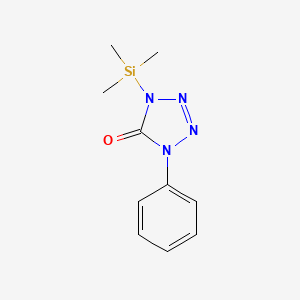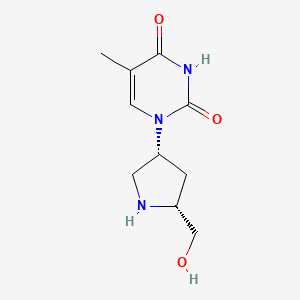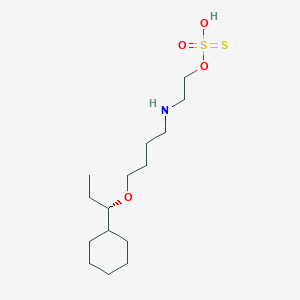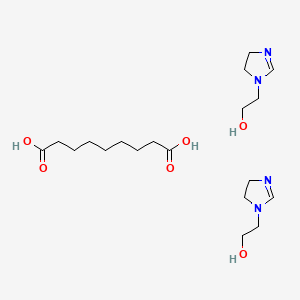
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique imidazo-benzodiazepine structure, which imparts specific chemical and biological properties. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants. The addition of the imidazo ring and the butenyl side chain in this compound potentially enhances its pharmacological profile and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate ortho-diamine with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzodiazepine core.
Introduction of the Imidazo Ring: The imidazo ring is introduced via a condensation reaction with an imidazole derivative, often under dehydrating conditions.
Addition of the Butenyl Side Chain: The butenyl group is typically added through a nucleophilic substitution reaction, where a suitable butenyl halide reacts with the benzodiazepine intermediate.
Final Modifications: The final steps may include hydrogenation to reduce any double bonds and methylation to introduce the methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the butenyl side chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the imidazo ring or the benzodiazepine core, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Epoxides: Formed from oxidation of the butenyl side chain.
Hydroxylated Derivatives: Resulting from partial oxidation.
Dihydro/Tetrahydro Derivatives: From reduction reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is of interest due to its potential pharmacological activities. Studies may focus on its interactions with biological targets, such as neurotransmitter receptors, and its effects on cellular processes.
Medicine
In medicine, Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- is investigated for its potential therapeutic applications. Its structure suggests it could act as an anxiolytic, sedative, or anticonvulsant, similar to other benzodiazepines, but with potentially enhanced efficacy or reduced side effects.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as a precursor in the synthesis of more complex organic compounds.
Mécanisme D'action
The mechanism of action of this compound likely involves its interaction with central nervous system receptors, such as GABA-A receptors, similar to other benzodiazepines. The imidazo ring and butenyl side chain may enhance its binding affinity or selectivity, leading to more potent or specific effects. The molecular targets and pathways involved would include modulation of neurotransmitter release and inhibition of neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Midazolam: Another benzodiazepine, often used as a sedative and anesthetic.
Alprazolam: Known for its anxiolytic effects.
Uniqueness
Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, 6-(3-butenyl)-4,5,6,7-tetrahydro-5-methyl- stands out due to its imidazo ring and butenyl side chain, which may confer unique pharmacological properties. These structural features could result in different metabolic pathways, binding affinities, and overall efficacy compared to traditional benzodiazepines.
Propriétés
Numéro CAS |
126233-95-2 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
10-but-3-enyl-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16-13/h3,5-7,11H,1,4,8-10H2,2H3,(H,16,19) |
Clé InChI |
SREQSGSHJKJLFD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN2C3=C(CN1CCC=C)C=CC=C3NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
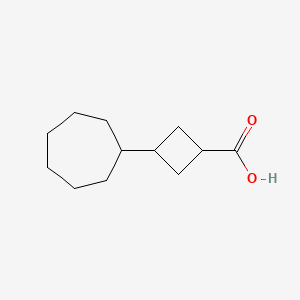
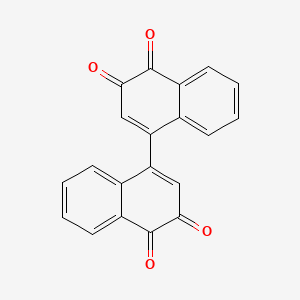
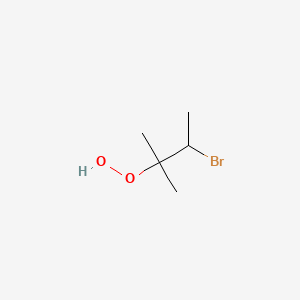
![zinc;[methoxy(oxido)phosphoryl] methyl phosphate](/img/structure/B12804511.png)
